Benzoic acid, 4-butoxy-, 1,1-bis((dimethylamino)methyl)-3-phenylpropyl ester
Description
Benzoic acid, 4-butoxy-, 1,1-bis((dimethylamino)methyl)-3-phenylpropyl ester is a synthetic ester derivative of benzoic acid featuring a 4-butoxy substituent on the aromatic ring and a complex ester chain containing two dimethylamino groups and a phenylpropyl moiety.
Properties
CAS No. |
78329-82-5 |
|---|---|
Molecular Formula |
C26H38N2O3 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
[1-(dimethylamino)-2-[(dimethylamino)methyl]-4-phenylbutan-2-yl] 4-butoxybenzoate |
InChI |
InChI=1S/C26H38N2O3/c1-6-7-19-30-24-15-13-23(14-16-24)25(29)31-26(20-27(2)3,21-28(4)5)18-17-22-11-9-8-10-12-22/h8-16H,6-7,17-21H2,1-5H3 |
InChI Key |
FTPBXVAJKGEDJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC(CCC2=CC=CC=C2)(CN(C)C)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the 4-Butoxybenzoic Acid Intermediate
The 4-butoxy substitution on the benzoic acid ring is commonly introduced via an etherification reaction of 4-hydroxybenzoic acid or its derivatives with butanol or a butyl halide under basic or acidic catalysis.
- Starting material: 4-hydroxybenzoic acid or 4-hydroxybenzoic acid ester.
- Reagents: Butanol or butyl halide (e.g., 1-bromobutane), base such as potassium carbonate or sodium hydride.
- Solvent: Polar aprotic solvents like dimethylformamide or acetone.
- Conditions: Heating under reflux, often with stirring under inert atmosphere.
- A thermal reaction involving phenylbutanol and sodium methoxide in methanol at elevated temperatures (~120–130°C) leads to the formation of 4-(4-butoxy)benzoate intermediates with high yield (~98%) and purity (99.6%) after hydrolysis and crystallization steps.
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Ether formation | Phenylbutanol + sodium methoxide, 120–130°C, 2 h | ~98 | 99.6 | High purity 4-(butoxy)benzoic acid obtained after hydrolysis |
Formation of the 1,1-Bis((dimethylamino)methyl)-3-phenylpropyl Alcohol Derivative
The esterifying alcohol moiety, 1,1-bis((dimethylamino)methyl)-3-phenylpropyl alcohol, is typically synthesized via Mannich-type reactions or reductive amination involving dimethylamine and formaldehyde on appropriate phenylpropyl substrates.
- Key reaction: Mannich reaction to introduce bis(dimethylamino)methyl groups on the 1,1-position of a 3-phenylpropyl backbone.
- Typical reagents: Formaldehyde, dimethylamine, and phenylpropyl ketone or aldehyde precursors.
- Conditions: Acidic or neutral medium, controlled temperature to avoid side reactions.
Esterification to Form the Target Compound
The final step is the esterification of 4-butoxybenzoic acid with 1,1-bis((dimethylamino)methyl)-3-phenylpropyl alcohol.
- Acid Chloride Method: Conversion of 4-butoxybenzoic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the alcohol.
- Direct Esterification: Using coupling agents like dicyclohexylcarbodiimide (DCC) or carbodiimide-based reagents in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
- Fischer Esterification: Acid-catalyzed reaction of carboxylic acid and alcohol under reflux with removal of water.
- Solvents like dichloromethane or tetrahydrofuran.
- Temperature control between 0°C to room temperature to moderate reaction rates.
- Use of inert atmosphere to prevent oxidation.
Example Synthesis Protocol (Hypothetical Based on Related Methods)
| Step | Procedure Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 4-butoxybenzoic acid from 4-hydroxybenzoic acid and butanol | Potassium carbonate, DMF, reflux 60–80°C, 6 h | 90–98 | Purification by recrystallization |
| 2 | Preparation of 1,1-bis((dimethylamino)methyl)-3-phenylpropyl alcohol via Mannich reaction | Formaldehyde, dimethylamine, phenylpropyl ketone, acidic medium, 25–50°C | 75–85 | Purification by column chromatography |
| 3 | Esterification of 4-butoxybenzoic acid with the bis(dimethylamino)methyl) alcohol | DCC, DMAP, dichloromethane, 0°C to RT, 12–24 h | 80–90 | Purification by silica gel chromatography |
Analytical Monitoring and Purification
- Thin Layer Chromatography (TLC): Used to monitor reaction progress, especially in esterification and etherification steps.
- High Performance Liquid Chromatography (HPLC): For purity assessment.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structural integrity of intermediates and final product.
- Melting Point Determination: For characterization of crystalline products.
- Yield Optimization: Reaction parameters such as temperature, solvent, and reagent ratios are optimized to maximize yield and purity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents & Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|
| 4-Butoxybenzoic acid synthesis | 4-hydroxybenzoic acid + butanol, K2CO3, reflux | 90–98 | >99 | High yield via etherification and hydrolysis |
| 1,1-Bis((dimethylamino)methyl)-3-phenylpropyl alcohol synthesis | Mannich reaction with formaldehyde & dimethylamine | 75–85 | >95 | Requires controlled acidic conditions |
| Esterification to final ester | DCC/DMAP coupling, dichloromethane, RT | 80–90 | >98 | Efficient ester formation with mild conditions |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-butoxy-, 1,1-bis((dimethylamino)methyl)-3-phenylpropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of alcohols or amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4-butoxy-, 1,1-bis((dimethylamino)methyl)-3-phenylpropyl ester has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-butoxy-, 1,1-bis((dimethylamino)methyl)-3-phenylpropyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Structural Analogs of Benzoic Acid Esters
Benzoic Acid, 2-(Dimethylamino) Ethyl Ester
- Structure: Features a dimethylamino group at the 2-position of the benzoic acid and an ethyl ester group.
- Key Differences: Unlike the target compound, it lacks the 4-butoxy substituent and the bis((dimethylamino)methyl)-3-phenylpropyl ester chain.
- Functional Relevance: This analog was studied in Bistorta macrophylla for enhancing fluconazole bioavailability, suggesting dimethylamino esters may improve drug solubility or target binding .
Benzoic Acid, 4-(4-Butylcyclohexyl)-, 4-Butoxy-2,3-Dicyanophenyl Ester
- Structure: Shares the 4-butoxy substituent but incorporates a bulky 4-butylcyclohexyl group and a dicyanophenyl ester.
- Key Differences: The ester group here is electron-deficient (due to cyano groups), contrasting with the electron-rich dimethylamino groups in the target compound.
- Functional Relevance : Such substituents are common in liquid crystal or polymer applications, implying the target compound’s 4-butoxy group may confer similar steric or electronic effects .
Benzoic Acid, 4-(Acetylamino)-, 2-(Dimethylamino)Ethyl Ester
- Structure: Contains a 4-acetylamino group and a simpler 2-(dimethylamino)ethyl ester.
- Functional Relevance: As a dimethylethanolamine (DMAE) derivative, this ester may exhibit neuroactivity, suggesting dimethylamino esters could modulate biological pathways .
Physicochemical and Functional Implications
Table 1: Structural and Functional Comparison
Key Observations:
Bis((dimethylamino)methyl) groups in the target compound may increase solubility in polar solvents compared to analogs with cyano or acetylamino groups.
Ester Complexity :
- The target’s branched ester chain could reduce crystallinity, favoring applications in amorphous materials or sustained-release formulations.
Biological Activity: Dimethylamino esters (e.g., ) show bioactivity, suggesting the target compound may interact with enzymes or receptors via its tertiary amine groups.
Biological Activity
Introduction
Benzoic acid derivatives are of significant interest in pharmaceutical and biochemical research due to their diverse biological activities. The compound benzoic acid, 4-butoxy-, 1,1-bis((dimethylamino)methyl)-3-phenylpropyl ester (CAS Number: 50733) is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C26H38N2O3
- Molecular Weight : 426.6 g/mol
Enzymatic Interaction
Research indicates that benzoic acid derivatives can influence various enzymatic pathways. In particular, studies have shown that certain benzoic acid derivatives enhance the activity of proteolytic enzymes such as cathepsins B and L, which are crucial for protein degradation and cellular homeostasis . This modulation may have implications for age-related diseases where proteostasis is compromised.
Antimicrobial Activity
Benzoic acid derivatives are known for their antimicrobial properties. In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities. For instance, a related study found that benzoic acid derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .
Antioxidant Properties
The antioxidant capacity of benzoic acid derivatives has been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is essential for preventing cellular damage and maintaining overall health .
Case Study 1: Proteasome Activation
A study focusing on the biological evaluation of benzoic acid derivatives isolated from Bjerkandera adusta revealed that these compounds significantly activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). The compound demonstrated a notable increase in proteasomal chymotrypsin-like activity at concentrations as low as 5 µM without cytotoxic effects on human foreskin fibroblasts .
| Compound | Concentration (µg/mL) | Chymotrypsin-like Activity (%) | Cathepsin B Activation (%) |
|---|---|---|---|
| Compound 1 | 10 | 467.3 ± 3.9 | High |
| Compound 2 | 10 | Moderate | Low |
| Compound 3 | 5 | High | Highest |
Case Study 2: Antimicrobial Efficacy
In another investigation into the antimicrobial properties of benzoic acid derivatives, it was found that certain compounds exhibited potent inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial action comparable to standard antibiotics .
Q & A
Q. What synthetic strategies are recommended for synthesizing this ester with high purity?
The compound’s ester group and tertiary amine substituents require careful optimization. A two-step approach is suggested:
- Step 1 : Synthesize the benzoic acid derivative (4-butoxybenzoic acid) via alkylation of 4-hydroxybenzoic acid using butyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Esterification with the alcohol moiety (1,1-bis((dimethylamino)methyl)-3-phenylpropanol) using DCC/DMAP coupling to avoid side reactions with the dimethylamino groups .
- Purification : Use silica gel chromatography (eluting with CH₂Cl₂:MeOH gradients) followed by recrystallization from ethyl acetate/hexane to isolate high-purity product.
Q. Which analytical techniques are critical for structural confirmation?
- NMR : ¹H and ¹³C NMR to confirm ester linkage (δ ~4.3 ppm for ester-OCH₂) and dimethylamino groups (δ ~2.2 ppm for N(CH₃)₂). 2D NMR (COSY, HSQC) resolves overlapping signals from the branched propyl chain .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and 2800–2700 cm⁻¹ (tertiary amine C-N).
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?
The dimethylamino groups may exhibit pH-dependent conformational changes, altering chemical shifts. Methodological solutions:
- Perform NMR in deuterated solvents with controlled pH (e.g., CDCl₃ with trace TFA or NEt₃).
- Use variable-temperature NMR to assess dynamic effects (e.g., restricted rotation around N–CH₂ bonds) .
- Compare experimental data with DFT-calculated NMR shifts (using software like Gaussian or ORCA) to validate assignments .
Q. What experimental designs are suitable for studying pH-dependent solubility and stability?
- Solubility Profiling : Prepare buffered solutions (pH 2–10) and measure saturation solubility via UV-Vis spectroscopy (λ_max ~270 nm for benzoate esters).
- Stability Studies : Incubate the compound at 37°C in buffers and analyze degradation products via LC-MS. Tertiary amines may catalyze ester hydrolysis under acidic conditions, requiring stabilization with antioxidants (e.g., BHT) .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or membranes)?
- Molecular Docking : Use software like AutoDock Vina to model interactions between the dimethylamino groups and target proteins (e.g., amine-binding pockets in kinases) .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with receptors.
- In Vitro Permeability : Perform Caco-2 cell assays to evaluate intestinal absorption, adjusting media pH to mimic physiological conditions .
Methodological Challenges and Solutions
Q. How to address low yields during esterification due to steric hindrance?
- Catalyst Optimization : Replace DCC with EDC·HCl for milder activation.
- Microwave-Assisted Synthesis : Reduce reaction time and improve yields by 15–20% under controlled temperature (60–80°C) .
Q. What chromatographic methods resolve co-eluting impurities from the final product?
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 50% to 90% ACN over 20 min). Monitor at 254 nm.
- Ion-Pair Chromatography : Add heptafluorobutyric acid (HFBA) to improve separation of amine-containing byproducts .
Data Contradiction Analysis
Q. Why do different studies report conflicting bioactivity results for similar benzoate esters?
- Purity Variability : Impurities (e.g., residual dimethylamine) may skew bioassays. Validate compound purity via orthogonal methods (HPLC + NMR).
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times can alter outcomes. Standardize protocols using reference controls like methylparaben .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
